molecular formula C16H24N2O B2572708 4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine CAS No. 2380009-87-8

4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine

Cat. No.: B2572708
CAS No.: 2380009-87-8
M. Wt: 260.381
InChI Key: HRJHBDKNBSBORE-UHFFFAOYSA-N
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Description

4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-2 receptor. Orexins are neuropeptides that play a crucial role in the regulation of sleep-wake cycles, appetite, and energy balance. The orexin-2 receptor is mainly expressed in the central nervous system and is involved in the promotion of wakefulness. The discovery of JNJ-7925476 has opened new avenues for the treatment of sleep disorders, obesity, and addiction.

Scientific Research Applications

Structure-Activity Relationship Studies

Research on structurally related compounds, such as 4-aminopyridine derivatives, has been conducted to explore their potential in therapeutic and imaging applications. Specifically, derivatives of 4-aminopyridine have been investigated for their ability to block voltage-gated potassium channels, which are implicated in multiple sclerosis (MS) treatments and potentially in positron emission tomography (PET) imaging of demyelinated lesions in rodent models of MS (Rodríguez-Rangel et al., 2020). These studies highlight the importance of structural modifications in enhancing the specificity and efficacy of compounds for both therapeutic and diagnostic purposes.

Conformational Analysis of Isomers

The conformational analysis of isomers of N-trifluoroacetyl derivatives with methoxy and other substituents has provided insights into the structural preferences and potential chemical behaviors of these compounds. Such analyses are crucial for understanding the bioactive conformations of drug candidates and their interactions with biological targets (Duquet et al., 2010).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of complexes and ligands related to "4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine" contribute to the development of new materials for electronic and photonic applications. For example, the study of dinuclear complexes and the effects of substituents on photoluminescence and electronic properties can inform the design of advanced materials for sensing, imaging, and light-emitting devices (Shukla et al., 1999).

Antioxidant and Antimicrobial Potential

Research on derivatives of piperidine and pyridine compounds has also explored their antioxidant and antimicrobial potential, which is relevant for the development of new therapeutic agents. The synthesis and biological evaluation of novel derivatives can lead to the discovery of compounds with significant antioxidant and antimicrobial activities, contributing to pharmaceutical research and development (Harini et al., 2014).

Properties

IUPAC Name

4-[(1-but-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-4-9-18-10-5-6-15(12-18)13-19-16-7-8-17-14(2)11-16/h3,7-8,11,15H,1,4-6,9-10,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJHBDKNBSBORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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